molecular formula C31H22FN3O6 B11545254 4-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 3-fluorobenzoate

4-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 3-fluorobenzoate

Cat. No. B11545254
M. Wt: 551.5 g/mol
InChI Key: LGNUASQNSDHVCU-MLGUNKCSSA-N
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Description

4-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 3-fluorobenzoate is a complex organic compound that features a variety of functional groups, including a benzodioxole ring, a phenylcarbonyl group, and a fluorobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 3-fluorobenzoate typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Phenylcarbonyl Intermediate: This involves the reaction of benzoyl chloride with an appropriate amine to form the phenylcarbonyl group.

    Coupling Reactions: The benzodioxole and phenylcarbonyl intermediates are coupled through a series of condensation reactions, often using hydrazine as a coupling agent.

    Final Esterification: The final step involves the esterification of the coupled product with 3-fluorobenzoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The fluorobenzoate ester can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 3-fluorobenzoate would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl benzoate: Similar structure but lacks the fluorine atom.

    4-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 4-fluorobenzoate: Similar structure but with the fluorine atom in a different position.

Uniqueness

The presence of the fluorine atom in the 3-position of the benzoate ester in 4-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 3-fluorobenzoate may confer unique properties, such as increased metabolic stability or altered binding affinity to biological targets, compared to its non-fluorinated or differently fluorinated analogs.

properties

Molecular Formula

C31H22FN3O6

Molecular Weight

551.5 g/mol

IUPAC Name

[4-[(E)-[[(E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]hydrazinylidene]methyl]phenyl] 3-fluorobenzoate

InChI

InChI=1S/C31H22FN3O6/c32-24-8-4-7-23(17-24)31(38)41-25-12-9-20(10-13-25)18-33-35-30(37)26(34-29(36)22-5-2-1-3-6-22)15-21-11-14-27-28(16-21)40-19-39-27/h1-18H,19H2,(H,34,36)(H,35,37)/b26-15+,33-18+

InChI Key

LGNUASQNSDHVCU-MLGUNKCSSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C(\C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)F)/NC(=O)C5=CC=CC=C5

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)F)NC(=O)C5=CC=CC=C5

Origin of Product

United States

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